molecular formula C23H29N3O2 B251251 N-[2-(4-Isobutyryl-piperazin-1-yl)-phenyl]-3,4-dimethyl-benzamide

N-[2-(4-Isobutyryl-piperazin-1-yl)-phenyl]-3,4-dimethyl-benzamide

Cat. No. B251251
M. Wt: 379.5 g/mol
InChI Key: CQIBRPQXTVFKRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-Isobutyryl-piperazin-1-yl)-phenyl]-3,4-dimethyl-benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as IBP or IBP-PP1.

Mechanism of Action

The mechanism of action of IBP-PP1 involves the inhibition of several kinases, including Src, Abl, and c-Kit. These kinases play a crucial role in cancer cell proliferation and survival. By inhibiting these kinases, IBP-PP1 can effectively block the growth and survival of cancer cells.
Biochemical and Physiological Effects:
IBP-PP1 has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell migration and invasion, and reduce angiogenesis. Additionally, it has been found to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of using IBP-PP1 in lab experiments is its specificity. It has been found to selectively inhibit the activity of several kinases, making it an ideal tool for studying the role of these kinases in various biological processes. However, one of the limitations of using IBP-PP1 is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on IBP-PP1. One potential direction is to explore its potential applications in other fields, such as neurobiology and immunology. Additionally, further studies are needed to fully understand the mechanism of action of IBP-PP1 and its potential side effects. Finally, the development of more efficient synthesis methods for IBP-PP1 could lead to its wider use in scientific research.

Synthesis Methods

The synthesis of IBP-PP1 involves several steps, including the preparation of 4-isobutyryl-piperazine, which is then reacted with 2-bromo-1-(3,4-dimethyl-phenyl)-ethanone to form the intermediate product. This intermediate is then reacted with 4-aminophenylboronic acid to produce the final product, IBP-PP1.

Scientific Research Applications

IBP-PP1 has been extensively studied for its potential applications in scientific research. One of the major applications of IBP-PP1 is in the field of cancer research. It has been found to inhibit the activity of several kinases that are involved in cancer cell proliferation and survival.

properties

Molecular Formula

C23H29N3O2

Molecular Weight

379.5 g/mol

IUPAC Name

3,4-dimethyl-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C23H29N3O2/c1-16(2)23(28)26-13-11-25(12-14-26)21-8-6-5-7-20(21)24-22(27)19-10-9-17(3)18(4)15-19/h5-10,15-16H,11-14H2,1-4H3,(H,24,27)

InChI Key

CQIBRPQXTVFKRZ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C(C)C)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C(C)C)C

Origin of Product

United States

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